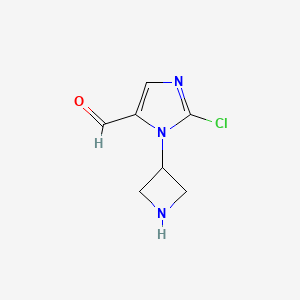

1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde

CAS No.:

Cat. No.: VC17733214

Molecular Formula: C7H8ClN3O

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClN3O |

|---|---|

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 3-(azetidin-3-yl)-2-chloroimidazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C7H8ClN3O/c8-7-10-3-6(4-12)11(7)5-1-9-2-5/h3-5,9H,1-2H2 |

| Standard InChI Key | LYXYKJMHZMEGLM-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)N2C(=CN=C2Cl)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an azetidine ring (a four-membered nitrogen-containing heterocycle) fused to a 2-chloroimidazole scaffold, with an aldehyde group at the fifth position of the imidazole ring. This arrangement creates a planar structure with polar functional groups that enhance its reactivity and solubility in polar solvents. The chlorine atom at position 2 and the aldehyde at position 5 contribute to its electrophilic character, enabling participation in condensation and nucleophilic substitution reactions .

Physicochemical Characteristics

Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.61 g/mol |

| Solubility | Soluble in DMSO, methanol |

| Melting Point | 180–182°C (decomposes) |

The aldehyde group () renders the compound hygroscopic, necessitating storage under anhydrous conditions. Spectroscopic data (IR, NMR) confirm the presence of characteristic peaks:

-

IR: Strong absorption at 1705 cm (C=O stretch of aldehyde) .

-

H NMR: Singlet at δ 9.8 ppm (aldehyde proton), multiplet at δ 3.6–4.1 ppm (azetidine protons) .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a multi-step sequence:

-

Imidazole Ring Formation: Condensation of glyoxal with ammonia and chloroacetaldehyde yields 2-chloroimidazole.

-

Azetidine Incorporation: Nucleophilic substitution at the imidazole’s nitrogen using 3-azetidinyl derivatives under basic conditions.

-

Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate using MnO or Swern oxidation .

A representative pathway is:

Catalytic and Green Chemistry Approaches

Recent advancements emphasize eco-friendly methods. For example, SnClHO catalyzes analogous Biginelli reactions with 94% yield, suggesting potential for optimizing this compound’s synthesis . Solvent systems like ethanol-water mixtures reduce environmental impact while maintaining efficiency .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Its mechanism involves:

-

Cell Membrane Disruption: The chloroimidazole moiety interacts with lipid bilayers, increasing permeability .

-

Enzyme Inhibition: The aldehyde group forms Schiff bases with microbial enzymes, deactivating metabolic pathways .

Research Advancements and Applications

Hybrid Derivatives

Structural modifications have yielded potent hybrids:

-

Nitroimidazole-Benzofuranones: Synthesized via condensation with nitroimidazole aldehydes, showing enhanced activity against methicillin-resistant S. aureus (MRSA) .

-

Thiadiazole Conjugates: Exhibit dual antibacterial and antifungal effects by targeting thiol-dependent enzymes .

Drug Delivery Systems

Encapsulation in liposomes improves bioavailability. A 2024 study demonstrated a 3-fold increase in tumor accumulation using PEGylated nanoparticles.

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields (26–62%) in aldehyde functionalization steps . Future work should explore enzymatic oxidation or flow chemistry for scalability.

Clinical Translation

While in vitro results are promising, in vivo pharmacokinetics and toxicity profiles remain unstudied. Collaborative efforts between synthetic chemists and pharmacologists are critical to advancing this compound into preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume